(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
CAS No.: 865834-28-2
Cat. No.: VC11683984
Molecular Formula: C18H18O3
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865834-28-2 |
|---|---|
| Molecular Formula | C18H18O3 |
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C18H18O3/c1-13-5-4-6-15(11-13)16(19)9-7-14-8-10-17(20-2)18(12-14)21-3/h4-12H,1-3H3/b9-7+ |
| Standard InChI Key | JVAVHLRWDFCJIK-VQHVLOKHSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
| SMILES | CC1=CC(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₈H₁₈O₃, a molecular weight of 282.33 g/mol, and an exact mass of 282.1256 g/mol. The IUPAC name specifies the (2E) configuration, indicating the trans arrangement of substituents around the double bond. Key structural elements include:
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3,4-Dimethoxyphenyl group: Enhances lipophilicity and electron density, influencing binding to hydrophobic pockets in enzymes .
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3-Methylphenyl group: Contributes steric bulk and modulates electronic effects .
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α,β-Unsaturated ketone: Serves as a Michael acceptor, enabling covalent interactions with nucleophilic residues in biological targets .
Table 1: Comparative Structural Data of Related Chalcones
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | C₁₈H₁₈O₃ | 282.33 | 3,4-OCH₃; 3-CH₃ |
| 1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C₂₃H₂₆O₆ | 422.45 | 3,4-OCH₃; 3,4,5-OCH₃ |
| (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | C₁₇H₁₆O₂ | 252.31 | 4-OCH₃; 4-CH₃ |
Synthesis and Optimization
Claisen-Schmidt Condensation
The primary synthesis route involves base-catalyzed condensation between 3,4-dimethoxybenzaldehyde and 3-methylacetophenone under mild conditions . A typical procedure includes:
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Dissolving equimolar amounts of aldehyde and ketone in ethanol.
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Adding aqueous potassium hydroxide (60%) at 5–10°C to initiate enolate formation .
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Stirring for 2–3 hours at room temperature, followed by acidification with HCl to precipitate the product .
Reaction Equation:
Table 2: Synthesis Conditions and Yields
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Strong absorption at 1650–1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch).
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¹H NMR (CDCl₃): δ 7.8–8.1 (d, 1H, vinyl H), δ 6.7–7.5 (m, aromatic H), δ 3.8–3.9 (s, 6H, OCH₃), δ 2.4 (s, 3H, CH₃).
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MS (ESI+): m/z 283.13 [M+H]⁺.
Solubility and Stability
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Solubility: Freely soluble in DMSO and dichloromethane; sparingly soluble in water.
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Melting Point: 210–212°C (decomposition observed above 220°C).
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In screens against neutrophil-mediated inflammation, chalcones with 3,4-dimethoxy groups inhibited superoxide (SO) anion production with IC₅₀ values of 6.52 ± 0.57 μM . The mechanism involves:
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NADPH Oxidase Inhibition: Blocking assembly of the oxidase complex in neutrophils .
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Elastase Suppression: Reducing elastase release by 40–60% at 10 μM .
Table 3: Biological Activity of Selected Chalcones
| Compound | IC₅₀ (SO Inhibition) | Elastase Inhibition (%) |
|---|---|---|
| (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | 6.52 ± 0.57 μM | 45 ± 3.2 |
| 1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 8.21 ± 0.89 μM | 52 ± 4.1 |
Applications and Future Directions
Drug Development
The compound’s dual inhibition of inflammatory mediators positions it as a candidate for:
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Rheumatoid Arthritis: Targeting neutrophil infiltration in synovial fluid .
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Oncology: Adjuvant therapy to enhance chemosensitivity.
Synthetic Modifications
Future studies should explore:
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